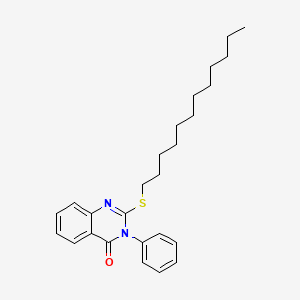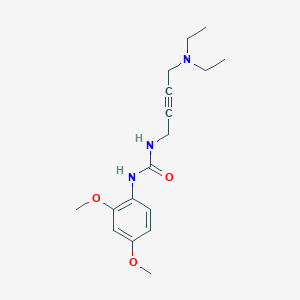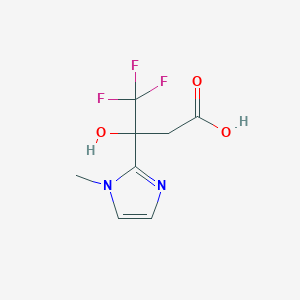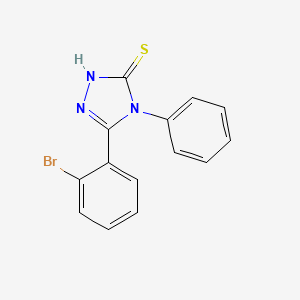
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, also known as DPDQ, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinazolinone derivatives, which have been shown to possess a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization
This compound can act as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlled radical polymerization. It is particularly suited for the polymerization of styrene, acrylate, and acrylamide monomers. The presence of the dodecylsulfanyl group in the molecule allows for effective control over the molecular weight distribution of the polymers .
Surfactant Synthesis
The molecule can be used to synthesize surfactants with unique properties. Surfactants derived from this compound may exhibit superior wettability, ductility, and permeability compared to traditional surfactants. These could be applied in industries ranging from cosmetics to pharmaceuticals, where the manipulation of surface tension is crucial .
Agricultural Synergism
In agriculture, surfactants based on this compound can enhance the efficacy of pesticides and herbicides. They can improve the distribution and adhesion of these agents on plant surfaces, leading to better pest control and reduced chemical usage .
Drug Delivery Systems
The compound’s structure makes it a candidate for creating novel drug delivery systems. Its surfactant properties can be utilized to improve the solubility and bioavailability of drugs, potentially leading to more effective treatments with lower dosages .
Mineral Flotation
In the mining industry, surfactants derived from this compound can be used in mineral flotation processes. They can help in the separation of valuable minerals from ores by altering the hydrophobic properties of mineral surfaces .
Enhanced Oil Recovery
The compound can be used to synthesize surfactants that are applied in enhanced oil recovery techniques. These surfactants can lower the interfacial tension between water and oil, increasing the amount of oil that can be extracted from reservoirs .
Separation and Extraction
Surfactants based on this compound can be employed in separation and extraction processes. They can aid in the purification of chemicals and pharmaceuticals by enhancing the selectivity and efficiency of extraction methods .
Foam Fire-Fighting
In fire-fighting applications, surfactants synthesized from this compound can be used to produce foams that are more stable and effective at smothering fires. This can lead to improved safety and efficiency in fire-fighting operations .
Eigenschaften
IUPAC Name |
2-dodecylsulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQTSQEZNSLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862818.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)
![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)
